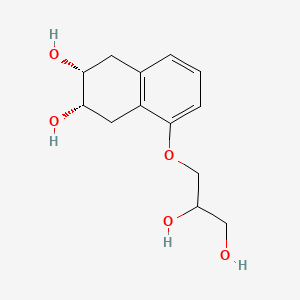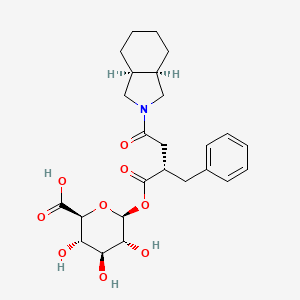
Mitiglinide Acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitiglinide Acyl-beta-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of mitiglinide, a drug used for the treatment of type 2 diabetes. The compound has a molecular formula of C25H33NO9 and a molecular weight of 491.53 .
Méthodes De Préparation
The preparation of Mitiglinide Acyl-beta-D-glucuronide involves the conjugation of mitiglinide with beta-D-glucuronic acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the mitiglinide molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions.
Analyse Des Réactions Chimiques
Mitiglinide Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mitiglinide Acyl-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: It is used to study the reactivity and stability of acyl glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and enzyme interactions involving glucuronidation.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of mitiglinide and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Mitiglinide Acyl-beta-D-glucuronide exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, leading to the stimulation of insulin secretion. This process is mediated by the binding of the compound to the Kir6.2/SUR1 complex, resulting in the closure of potassium channels, depolarization of the cell membrane, and subsequent influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules .
Comparaison Avec Des Composés Similaires
Mitiglinide Acyl-beta-D-glucuronide is similar to other acyl glucuronide compounds, such as:
Repaglinide Acyl-beta-D-glucuronide: Another derivative used in the treatment of type 2 diabetes.
Mycophenolic Acid-beta-D-glucuronide: Used in immunosuppressive regimens after organ transplantation.
Compared to these compounds, this compound is unique in its specific application to mitiglinide metabolism and its role in proteomics research .
Propriétés
Formule moléculaire |
C25H33NO9 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H33NO9/c27-18(26-12-15-8-4-5-9-16(15)13-26)11-17(10-14-6-2-1-3-7-14)24(33)35-25-21(30)19(28)20(29)22(34-25)23(31)32/h1-3,6-7,15-17,19-22,25,28-30H,4-5,8-13H2,(H,31,32)/t15-,16+,17-,19-,20-,21+,22-,25-/m0/s1 |
Clé InChI |
DKOGOCGRIOKDDV-WSFVWPEKSA-N |
SMILES isomérique |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
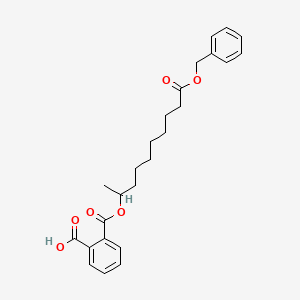

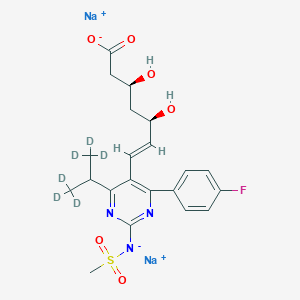
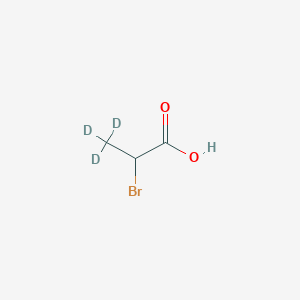
![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
